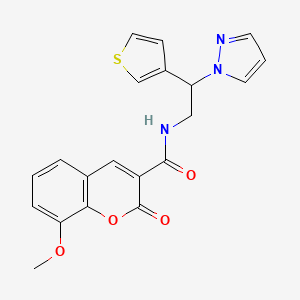

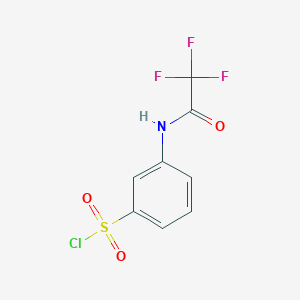

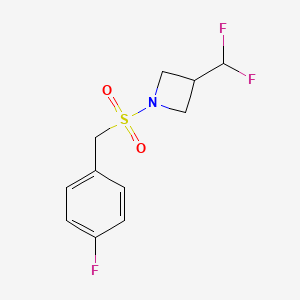

4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26FNO4S2 and its molecular weight is 427.55. The purity is usually 95%.

BenchChem offers high-quality 4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by palladium. The success of SM coupling lies in its mild reaction conditions and functional group tolerance . In this context, our compound can serve as an organoboron reagent, participating in transmetalation reactions with palladium. Its stability, ease of preparation, and environmental compatibility contribute to its suitability for SM coupling.

Boron Reagents in SM Coupling

Our compound falls into the category of boron reagents used in SM coupling. These reagents play a crucial role in the reaction mechanism. Understanding their physical and chemical properties is essential. Researchers have developed several classes of boron reagents, each tailored for specific SM coupling conditions. The methods to prepare these reagents vary, but they all facilitate the formation of new carbon–carbon bonds .

Protodeboronation Reactions

Protodeboronation reactions involve the removal of a boron group from an organoboron compound. Our compound could be a candidate for such reactions, leading to the formation of new functionalized molecules. Exploring its behavior in protodeboronation could reveal novel synthetic pathways .

Drug Discovery and Medicinal Chemistry

Given its unique structure, our compound might have potential applications in drug discovery and medicinal chemistry. Researchers could investigate its interactions with biological targets, evaluate its pharmacokinetics, and explore its therapeutic effects. The presence of the fluoro and sulfonamide groups could impart specific properties relevant to drug design .

Materials Science and Polymer Chemistry

Organofluorine compounds often find applications in materials science due to their unique properties. Our compound’s fluoro-substituted benzene ring could contribute to the design of functional materials, such as polymers, liquid crystals, or coatings. Researchers might explore its compatibility with other monomers or its role in modifying material properties .

Photophysical Properties and Sensors

Investigating the photophysical properties of our compound could be intriguing. Fluorinated compounds often exhibit interesting fluorescence behavior, which could be harnessed for sensor applications. By incorporating our compound into sensor platforms, researchers might develop sensitive probes for detecting specific analytes or environmental changes .

Propiedades

IUPAC Name |

4-ethoxy-3-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FNO4S2/c1-3-26-17-7-6-15(12-16(17)21)28(24,25)22-13-20(10-4-5-11-20)19-9-8-18(27-19)14(2)23/h6-9,12,14,22-23H,3-5,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMZLMKANHTYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine](/img/structure/B2510015.png)

![(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile](/img/structure/B2510022.png)

![1'-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2510023.png)

![N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide](/img/structure/B2510025.png)